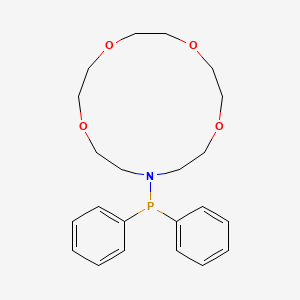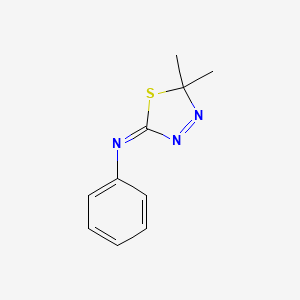
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methyl group and a propylthioethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with a suitable thioether compound in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative and muscle relaxant effects.
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxane: A structurally similar compound with a six-membered ring instead of a five-membered dioxolane ring.
Uniqueness
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane is unique due to its specific substitution pattern and the presence of both a dioxolane ring and a thioether group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
95541-92-7 |
|---|---|
Fórmula molecular |
C10H20O2S |
Peso molecular |
204.33 g/mol |
Nombre IUPAC |
2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2S/c1-4-7-13-8-9(2)10(3)11-5-6-12-10/h9H,4-8H2,1-3H3 |
Clave InChI |
FTTQYVXSPQRAIM-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(C)C1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)



![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)





